Ixabepilone

Description

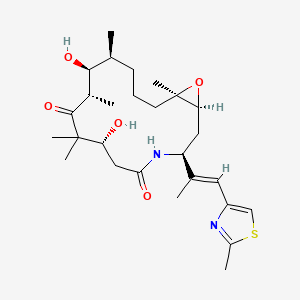

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUFPQFXZVHFB-PVYNADRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870252 | |

| Record name | Ixabepilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Colorless oil or white lyopholizate | |

CAS No. |

219989-84-1 | |

| Record name | Ixabepilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219989-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixabepilone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixabepilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ixabepilone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ixabepilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXABEPILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ixabepilone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ixabepilone on Tubulin Polymerization

This guide provides a comprehensive technical overview of the molecular mechanism by which ixabepilone, a potent anti-cancer agent, modulates tubulin polymerization and microtubule dynamics. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this microtubule-stabilizing drug.

Introduction: The Critical Role of Microtubule Dynamics in Cellular Function

Microtubules are highly dynamic polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell architecture.[1] These cylindrical structures are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion.[2] The dynamic nature of microtubules, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), is fundamental to their physiological roles.[3][4] This "dynamic instability" is tightly regulated within the cell.[3] Consequently, the microtubule network has emerged as a key target for the development of anticancer therapeutics.[1]

Microtubule-targeting agents are broadly classified into two groups: microtubule destabilizers (e.g., vinca alkaloids) and microtubule stabilizers (e.g., taxanes and epothilones).[5] this compound, a semi-synthetic analog of epothilone B, belongs to the latter class of microtubule-stabilizing agents.[3][4]

Molecular Interaction of this compound with Tubulin

This compound exerts its biological effects through direct binding to the β-tubulin subunit of the αβ-tubulin heterodimer.[6][7] This interaction occurs at a site distinct from that of some other microtubule-targeting drugs, which contributes to its efficacy in certain drug-resistant cancers.[6] The binding of this compound to β-tubulin initiates a cascade of events that profoundly alters microtubule dynamics.

The this compound Binding Pocket

While sharing a similar functional outcome with taxanes like paclitaxel, this compound and other epothilones bind to a site on β-tubulin that is located on the interior surface of the microtubule.[8] Although there is overlap with the taxane-binding site, the specific molecular interactions differ, which can lead to differential effects on microtubule structure and function.[8] This unique binding mode is a key factor in this compound's ability to overcome certain mechanisms of taxane resistance.[6]

This compound's Impact on Tubulin Polymerization and Microtubule Stability

The primary mechanism of action of this compound is the promotion and stabilization of tubulin polymerization.[6][9] By binding to β-tubulin, this compound lowers the critical concentration of tubulin required for assembly, effectively driving the equilibrium towards the polymerized state.[10] This leads to the formation of hyper-stable microtubules that are resistant to depolymerization.[6]

Suppression of Microtubule Dynamic Instability

This compound potently suppresses the dynamic instability of microtubules.[3][7] This includes a reduction in the rate and extent of microtubule shortening (catastrophe) and an increase in the time spent in a state of growth or pause.[11] The overall effect is a less dynamic and more rigid microtubule network.[12] This loss of dynamism is catastrophic for the cell, particularly during mitosis.

Cellular Consequences of this compound-Induced Microtubule Stabilization

The hyper-stabilization of microtubules by this compound has profound consequences for cellular function, ultimately leading to cell cycle arrest and apoptosis.[6][13]

Mitotic Arrest at the G2/M Phase

The proper functioning of the mitotic spindle is critically dependent on the dynamic instability of microtubules.[6] During mitosis, microtubules must rapidly polymerize and depolymerize to form the bipolar spindle, attach to chromosomes, and segregate them into daughter cells. This compound's stabilization of microtubules prevents this necessary reorganization, leading to the formation of abnormal mitotic spindles.[6] This activates the spindle assembly checkpoint, a cellular surveillance mechanism, causing the cell to arrest in the G2/M phase of the cell cycle.[6][9]

Induction of Apoptosis

Prolonged arrest at the G2/M phase due to a dysfunctional mitotic spindle ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6] This is the primary mechanism by which this compound exerts its cytotoxic effects on cancer cells.[13]

Overcoming Drug Resistance: A Key Advantage of this compound

A significant advantage of this compound in a clinical setting is its ability to overcome common mechanisms of resistance to other chemotherapeutic agents, particularly taxanes.[6][14]

Activity in the Presence of P-glycoprotein (P-gp) Overexpression

Overexpression of the P-glycoprotein (P-gp) efflux pump is a common mechanism of multidrug resistance (MDR), where cancer cells actively pump drugs out, reducing their intracellular concentration and efficacy.[6] this compound has a lower affinity for P-gp compared to taxanes, allowing it to maintain its cytotoxic activity in MDR-expressing cancer cells.[6][15]

Efficacy in Tumors with β-Tubulin Isotype Alterations and Mutations

Alterations in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, are associated with taxane resistance and more aggressive tumors.[3][11] this compound has demonstrated the ability to effectively bind to and stabilize microtubules containing various β-tubulin isotypes, including βIII-tubulin.[14] Furthermore, it retains activity in cells with certain β-tubulin mutations that confer resistance to taxanes.[9][15] Research indicates that depleting βIII-tubulin can enhance the inhibitory effects of this compound on microtubule dynamics and increase mitotic arrest.[3][4]

Experimental Protocols for Studying this compound's Mechanism of Action

The following protocols are foundational for investigating the effects of this compound on tubulin polymerization and microtubule dynamics in a research setting.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the absorbance of light at 340 nm.[16] Alternatively, a more sensitive fluorescence-based method can be used where a fluorescent reporter preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[1][17] The polymerization process is temperature-dependent and is initiated by raising the temperature to 37°C in the presence of GTP.[1]

Detailed Protocol (Fluorescence-Based):

-

Reagent Preparation:

-

Prepare a 10x stock solution of the test compound (e.g., this compound), positive control (e.g., paclitaxel), and vehicle control (e.g., DMSO) in a suitable buffer.

-

On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., from porcine brain), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, and a fluorescent reporter dye (e.g., DAPI).[17]

-

-

Assay Setup:

-

Pre-warm a 96-well microplate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.[1]

-

-

Data Acquisition:

-

Immediately place the plate in a pre-warmed microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).[18]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Quantify the effect of the compounds by analyzing parameters such as the initial rate of polymerization, the maximum level of polymerization, and the time to reach a steady-state plateau.[1]

-

Microtubule Co-sedimentation Assay

This assay is used to determine the binding of a compound to microtubules.

Principle: Microtubules are much larger and denser than unpolymerized tubulin dimers. Therefore, they can be separated by centrifugation. If a compound binds to microtubules, it will be found in the pellet along with the microtubules after centrifugation.

Detailed Protocol:

-

Microtubule Polymerization:

-

Polymerize purified tubulin in the presence of GTP and a stabilizing agent like taxol at 37°C.[19]

-

-

Incubation with Test Compound:

-

Incubate the pre-formed microtubules with various concentrations of the test compound (this compound).

-

-

Centrifugation:

-

Layer the reaction mixture over a cushion buffer (e.g., BRB80 with 10% glycerol) in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules.[19]

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound compound and unpolymerized tubulin) from the pellet (containing microtubules and bound compound).

-

Analyze the amount of the compound in the supernatant and pellet fractions using appropriate methods such as SDS-PAGE (for protein-based compounds) or HPLC (for small molecules like this compound).

-

Cellular Microtubule Polymerization Assay

This assay assesses the effect of a compound on the microtubule network within intact cells.

Principle: The state of the microtubule network in cells can be visualized and quantified using immunofluorescence microscopy.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line) on coverslips and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified duration.

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).

-

Permeabilize the cells to allow antibody entry.

-

Incubate with a primary antibody specific for α- or β-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Visualize the microtubule network using a fluorescence microscope.

-

Capture images and quantify changes in microtubule morphology, density, and bundling using image analysis software.

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | This compound | Paclitaxel | Nocodazole (Destabilizer) |

| In Vitro Polymerization (EC₅₀) | ~3.5 µM[10] | ~6.5 µM[10] | Inhibits Polymerization |

| Cellular Potency (IC₅₀) | Nanomolar range (cell line dependent)[4] | Nanomolar range (cell line dependent)[20] | Micromolar range (cell line dependent)[17] |

| Effect on Microtubule Dynamics | Suppresses | Suppresses | Suppresses |

| Cell Cycle Arrest | G2/M[9] | G2/M[20] | G2/M |

Values are approximate and can vary based on experimental conditions and cell lines used.

Diagrams of Signaling Pathways and Workflows

Mechanism of Action of this compound

Caption: Molecular cascade of this compound's action on microtubules.

In Vitro Tubulin Polymerization Assay Workflow

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion

This compound is a potent microtubule-stabilizing agent that functions by binding to β-tubulin, promoting tubulin polymerization, and suppressing microtubule dynamic instability. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its distinct binding characteristics and lower susceptibility to common drug resistance mechanisms make it a valuable therapeutic agent in the treatment of various cancers, particularly those that have developed resistance to other microtubule-targeting drugs like taxanes. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced mechanisms of this compound and the development of next-generation microtubule-targeting agents.

References

-

Evidence for Microtubule Target Engagement in Tumors of Patients Receiving this compound. (2007). Clinical Cancer Research. [Link]

-

What is the mechanism of this compound? (2024). Patsnap Synapse. [Link]

-

Mechanism of action of this compound and its interactions with the βIII-tubulin isotype. (2015). PubMed. [Link]

-

Mechanism of action of this compound and its interactions with the βIII- tubulin isotype. (2015). ResearchGate. [Link]

-

Effects of eribulin, vincristine, paclitaxel and this compound on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy. (2013). PMC - NIH. [Link]

-

The Science Behind this compound: Mechanism and Therapeutic Benefits. (n.d.). Molecule Ventures. [Link]

-

In vitro microtubule polymerization assays. (2023). Bio-protocol. [Link]

-

Mechanism of action of this compound and its interactions with the βIII-tubulin isotype. (2015). Springer. [Link]

-

This compound: targeting βIII-tubulin expression in taxane-resistant malignancies. (2009). Molecular Cancer Therapeutics. [Link]

-

This compound: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer. (n.d.). Dovepress. [Link]

-

Mechanism of Action - IXEMPRA® (this compound). (n.d.). Official patient site. [Link]

-

This compound. (2024). National Cancer Institute. [Link]

-

Chemotherapy resistance in metastatic breast cancer: the evolving role of this compound. (2010). PMC - PubMed Central. [Link]

-

This compound is an Orally Bioavailable Microtubule Inhibitor for Cancer Research. (2024). Active Biohem. [Link]

-

This compound: targeting betaIII-tubulin expression in taxane-resistant malignancies. (2009). PubMed. [Link]

-

Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. (n.d.). MPI-CBG Publications. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). PMC - NIH. [Link]

-

Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (n.d.). PMC - PubMed Central. [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. [Link]

-

Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). NIH. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Randomized Phase III Trial of Paclitaxel Once Per Week Compared With Nanoparticle Albumin-Bound Nab-Paclitaxel Once Per Week or this compound With Bevacizumab As First-Line Chemotherapy for Locally Recurrent or Metastatic Breast Cancer: CALGB 40502/NCCTG N063H (Alliance). (2015). PMC - PubMed Central. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives. [Link]

-

Discovery of this compound. (2009). Molecular Cancer Therapeutics. [Link]

-

New insights into mechanisms of resistance to microtubule inhibitors. (n.d.). PubMed Central. [Link]

-

Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. (n.d.). OAE Publishing Inc. [Link]

-

Resistance in mBC - IXEMPRA® (this compound). (n.d.). Official patient site. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Mechanism of action of this compound and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Frontiers | this compound: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]

- 8. Effects of eribulin, vincristine, paclitaxel and this compound on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. nbinno.com [nbinno.com]

- 14. Chemotherapy resistance in metastatic breast cancer: the evolving role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action - IXEMPRA® (this compound) | Official patient site [ixempra.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

From Nature's Blueprint to a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Synthesis of Ixabepilone

This guide provides an in-depth exploration of the journey from the natural product epothilone B to the semi-synthetic, FDA-approved anticancer drug, Ixabepilone. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale, experimental methodologies, and critical insights that underpinned the development of this important therapeutic agent.

Introduction: The Promise and Peril of Epothilone B

The epothilones, a class of 16-membered macrolides, were first isolated from the fermentation broth of the soil-dwelling myxobacterium Sorangium cellulosum.[1] These natural products, particularly epothilone B, demonstrated potent cytotoxic activity against a broad range of cancer cell lines. Their mechanism of action, similar to the taxanes, involves the stabilization of microtubules, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[2][3]

Crucially, epothilones showed activity against cancer cells that had developed resistance to taxanes, a significant clinical challenge. This resilience was attributed to their ability to circumvent common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp) and mutations in the β-tubulin protein.[4][5] However, the direct clinical development of epothilone B was hampered by its poor metabolic stability and unfavorable pharmacokinetic profile, primarily due to the susceptibility of its lactone (ester) linkage to hydrolysis by esterases in the body.[4][6] This liability necessitated the development of a more robust analog that retained the potent biological activity of the parent compound while exhibiting improved drug-like properties.

The Genesis of this compound: A Tale of Rational Drug Design

The development of this compound (formerly BMS-247550) is a prime example of successful rational drug design. The core strategy was to replace the metabolically labile lactone group of epothilone B with a more stable lactam (amide) linkage.[6][7] This subtle yet critical modification was hypothesized to enhance metabolic stability and improve the pharmacokinetic profile without compromising the molecule's ability to bind to and stabilize microtubules.[7] The resulting semi-synthetic analog, this compound, indeed demonstrated superior preclinical characteristics, including enhanced metabolic stability and potent in vivo antitumor activity, ultimately leading to its clinical development and FDA approval.[4]

dot

Caption: Chemical structures of Epothilone B and its lactam analog, this compound.

Securing the Precursor: Fermentation and Purification of Epothilone B

The production of the starting material, epothilone B, relies on the fermentation of Sorangium cellulosum.[8] Optimizing the fermentation process is critical for achieving a high yield of the desired product.

Fermentation Protocol for Epothilone B Production

This protocol is a representative methodology based on published literature.[8][9]

-

Strain Maintenance and Inoculum Preparation:

-

Maintain a culture of Sorangium cellulosum (e.g., strain So ce90) on a suitable solid medium containing soy peptone, yam starch, yeast extract, and other essential minerals.

-

For inoculum preparation, transfer a loopful of the solid culture to a liquid seed medium and incubate at 30°C with shaking for approximately 60 hours.

-

-

Production Fermentation:

-

Medium Composition (per liter):

-

Potato Starch: 4.8 g

-

Skim Milk Powder: 2.3 g

-

Glucose: 0.5 g

-

Soybean Powder: 2.0 g

-

Magnesium Sulfate (MgSO₄): 2.0 g

-

Calcium Chloride (CaCl₂): 2.0 g

-

EDTA-Fe³⁺ Solution: 2.0 mL

-

Trace Elements Solution: 0.5 mL

-

-

Adsorbent Resin: Add an adsorbent resin (e.g., Amberlite® XAD-16) at 2% (w/v) to the production medium. This in-situ product removal strategy helps to reduce product inhibition and simplifies downstream processing.

-

Fermentation Conditions:

-

Inoculate the production medium with 8% (v/v) of the seed culture.

-

Maintain the fermentation at 30°C with a rotation speed of 200 rpm.

-

Adjust the initial pH to 7.4.

-

The typical fermentation time is 6 days.

-

-

-

Isolation and Purification of Epothilone B:

-

Harvesting: At the end of the fermentation, separate the adsorbent resin beads from the fermentation broth and cell mass.

-

Elution: Wash the resin beads with water to remove polar impurities. Elute the adsorbed epothilones with an organic solvent such as methanol or acetonitrile.

-

Extraction: Concentrate the eluate and perform a liquid-liquid extraction with a solvent like ethyl acetate.

-

Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica gel chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to obtain pure epothilone B.

-

The Chemical Metamorphosis: Semi-Synthesis of this compound

The semi-synthesis of this compound from epothilone B is a multi-step process that hinges on the selective opening of the lactone ring, followed by reduction and subsequent macrolactamization.

Caption: Mechanism of action of this compound leading to apoptosis.

The mechanism unfolds as follows:

-

Binding to β-tubulin: this compound binds directly to the β-tubulin subunit of microtubules. [2][10]Although it binds in the same region as taxanes, the specific interactions are distinct, which is thought to contribute to its activity in taxane-resistant tumors. [2]2. Suppression of Microtubule Dynamics: This binding stabilizes the microtubule polymer, effectively preventing its depolymerization. [10]Microtubules are highly dynamic structures that must be able to assemble and disassemble for proper cellular function, particularly during mitosis.

-

Mitotic Spindle Disruption: By locking the microtubules in a polymerized state, this compound disrupts the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. [2]4. G2/M Cell Cycle Arrest: The inability of the mitotic spindle to function correctly activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. [2]5. Induction of Apoptosis: The sustained cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell. [2] A key feature of this compound is its ability to overcome resistance mediated by the overexpression of the βIII-tubulin isotype, which is associated with taxane resistance and aggressive tumors. [11]

Conclusion

The development of this compound from its natural product precursor, epothilone B, represents a significant achievement in medicinal chemistry and oncology drug development. Through a rational design approach that addressed the metabolic liabilities of the parent compound, a potent and clinically effective anticancer agent was created. This guide has provided a comprehensive overview of the key technical aspects of this journey, from the fermentation of the starting material to the chemical synthesis of the final drug and its mechanism of action. The story of this compound serves as a powerful testament to the value of natural products as a source of inspiration for the development of novel therapeutics and the power of medicinal chemistry to optimize nature's designs for the benefit of patients.

References

-

Mechanism of action of this compound and its interactions with the βIII-tubulin isotype. [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. [Link]

-

Mechanism of Action - IXEMPRA® (this compound) | Official patient site. [Link]

-

Mechanism of action of this compound and its interactions with the βIII- tubulin isotype. [Link]

-

Mechanism of action of this compound and its interactions with the βIII-tubulin isotype. [Link]

-

Chemical structures of the epothilones under clinical development. (A)... - ResearchGate. [Link]

-

Chemical structures of epothilone B and its lactam analogue this compound - ResearchGate. [Link]

-

Cytotoxicity (IC 50 ) in nm of epothilones in comparison to paclitaxel in human tumor cell lines [12]- ResearchGate. [Link]

-

Production Improvement of Epothilone B by Sorangium cellulosum by Mutation of Strain and Optimization of the Fermentation Process - Journal of Pure and Applied Microbiology. [Link]

-

Preclinical efficacy spectrum and pharmacokinetics of this compound - PubMed. [Link]

-

Preclinical discovery of this compound, a highly active antineoplastic agent - PubMed. [Link]

-

This compound: a new chemotherapeutic option for refractory metastatic breast cancer - PMC. [Link]

-

Chemical structures of the epothilones in clinical development.... - ResearchGate. [Link]

-

Preclinical efficacy spectrum and pharmacokinetics of this compound - ResearchGate. [Link]

-

Optimization of epothilone B production by Sorangium cellulosum using multiple steps of the response surface methodology - ResearchGate. [Link]

-

Chemical structures of the most active epothilone derivatives. These... | Download Scientific Diagram - ResearchGate. [Link]

-

Novel microtubule-targeting agents – the epothilones - PMC - NIH. [Link]

- CN102373252B - A kind of fermentative production technology of epothilone B - Google P

-

This compound: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer. [Link]

-

(A) Design strategy for this compound based on epothilone B - ResearchGate. [Link]

- CN104805149A - Semi-synthesis preparation method for this compound - Google P

-

Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC. [Link]

-

New Natural Epothilones from Sorangium cellulosum, Strains So ce90/B2 and So ce90/D13: Isolation, Structure Elucidation, and SAR Studies - ACS Publications. [Link]

-

(a) this compound and epothilone family natural products. (b) Our... | Download Scientific Diagram - ResearchGate. [Link]

-

This compound - Ixempra™ - GlobalRPH. [Link]

-

A Phase I clinical trial of this compound (BMS-247550), an epothilone B analog, administered intravenously on a daily schedule for 3 days - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical discovery of this compound, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new chemotherapeutic option for refractory metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action - IXEMPRA® (this compound) | Official patient site [ixempra.com]

- 11. Mechanism of action of this compound and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of Ixabepilone: An In-depth Technical Guide for Researchers

This guide provides a comprehensive overview of the preclinical in vitro and in vivo activity of Ixabepilone (BMS-247550), a semi-synthetic analog of epothilone B. Developed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, detailed experimental protocols for its evaluation, and a summary of its potent anti-tumor effects, particularly in drug-resistant cancer models.

Introduction: A Next-Generation Microtubule Stabilizer

This compound is a member of the epothilone class of cytotoxic agents, which represent a significant advancement in cancer chemotherapy.[1] Unlike the taxanes, which are also microtubule-stabilizing agents, epothilones possess a distinct chemical structure and a different binding mode to β-tubulin.[1][2] This unique interaction allows this compound to overcome common mechanisms of taxane resistance, such as the overexpression of P-glycoprotein (P-gp) and specific β-tubulin isoforms.[2][3]

Our understanding of this compound's preclinical activity is built upon a foundation of rigorous in vitro and in vivo studies. These investigations have not only elucidated its mechanism of action but have also established its broad spectrum of anti-tumor activity against a wide range of human cancers.

Mechanism of Action: Inducing Mitotic Arrest and Apoptosis

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their stabilization and disrupting the dynamic instability essential for mitotic spindle formation.[2][4] This interference with microtubule function leads to a cascade of cellular events, culminating in cell death.

Caption: Mechanism of action of this compound.

This stabilization of microtubules triggers a cell cycle checkpoint at the G2/M phase, effectively halting cell division.[2][4] Prolonged arrest at this stage ultimately activates the apoptotic cascade, leading to programmed cell death. A key advantage of this compound is its retained activity in tumor models with acquired resistance to taxanes, which is often mediated by alterations in tubulin structure or the overexpression of drug efflux pumps.[3][4]

In Vitro Activity: Potent Cytotoxicity Across Diverse Cancer Cell Lines

The in vitro potency of this compound has been extensively documented across a wide range of human cancer cell lines. Its cytotoxic activity is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of this compound in various human cancer cell lines, highlighting its broad spectrum of activity.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Breast | 31 cell lines | Median: 3.2 (Range: 0.7-16) | [5] |

| Lung | 23 cell lines | Median: 3.5 (Range: 0.8-31) | [5] |

| Colon | 20 cell lines | Median: 2.7 (Range: 0.9-10) | [5] |

Note: An IC50 value of >100 nM is generally considered indicative of resistance to this compound.[5]

Experimental Protocols for In Vitro Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound.

Protocol:

-

Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator until cells adhere.[6]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent. Incubate for 24-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for MTT cytotoxicity assay.

This assay directly measures the effect of this compound on the assembly of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, mix 5 µL of this compound (or vehicle control) with porcine tubulin (3 mg/mL) in a reaction buffer (80 mM PIPES, 0.5 mM EGTA, 1 mM GTP, 2 mM MgCl2, 10% glycerol) to a final volume of 100 µL.[7]

-

Incubation and Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for at least 30 minutes.[7]

-

Data Analysis: An increase in absorbance over time indicates microtubule polymerization. Compare the rate and extent of polymerization in the presence of this compound to the control.

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Protocol:

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[8]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 20-30 minutes at room temperature.[8][9][10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound's mechanism of action.[9]

In Vivo Efficacy: Potent Anti-Tumor Activity in Xenograft Models

The in vivo anti-tumor activity of this compound has been demonstrated in a variety of human tumor xenograft models, including those that are resistant to conventional chemotherapies.

Summary of In Vivo Efficacy

This compound has shown significant tumor growth inhibition and, in some cases, tumor regression in preclinical models of breast, ovarian, lung, colon, and prostate cancer.[2][4][5] Notably, its efficacy is maintained in taxane-resistant models, such as the A2780Tax human ovarian carcinoma xenograft, which has a β-tubulin mutation, and the Pat-21 breast cancer model, which overexpresses βIII-tubulin.[2]

In pediatric cancer models, this compound administered at the maximum tolerated dose induced objective responses (≥50% volume regression) in xenografts of rhabdomyosarcoma, neuroblastoma, Wilms' tumor, and osteosarcoma.[11]

Experimental Protocol for Xenograft Studies

The following is a representative protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

Protocol:

-

Animal Model: Use immunocompromised mice, such as athymic nude or NSG mice.

-

Cell Implantation: Subcutaneously inject 2 x 10^6 cancer cells (e.g., PDX-OS#30-C osteosarcoma cells) into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups (typically 8-9 mice per group).[12]

-

Drug Administration:

-

This compound Formulation: Dissolve this compound powder in DMSO to create a stock solution (e.g., 5 mg/mL) and then dilute it in saline to the final concentration (e.g., 0.45 mg/mL) immediately before injection.[12]

-

Dosing and Schedule: Administer this compound intravenously (i.v.) via the tail vein at a dose of 6 mg/kg. A typical schedule is three administrations at 4-day intervals (q4d x3).[12] The maximum tolerated dose in mice has been established at 10 mg/kg.[11]

-

Control Group: Administer the vehicle (e.g., DMSO and saline) to the control group using the same schedule.

-

-

Efficacy and Toxicity Assessment:

-

Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. Calculate the percentage of tumor growth inhibition (TGI) compared to the control group.

-

Survival Analysis: Monitor the survival of the mice in each group.

-

Toxicity: Monitor the body weight of the mice as an indicator of treatment-related toxicity.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or when significant tumor regression is observed in the treatment groups.

Caption: Workflow for in vivo xenograft study.

Conclusion

The preclinical data for this compound compellingly demonstrate its potent and broad-spectrum anti-tumor activity. Its unique mechanism of action, which allows it to overcome key mechanisms of taxane resistance, positions it as a valuable therapeutic agent. The detailed protocols provided in this guide are intended to assist researchers in the further investigation and characterization of this compound and other novel anti-cancer compounds. The robust preclinical profile of this compound has paved the way for its successful clinical development and approval for the treatment of advanced breast cancer.[11]

References

-

Synergistic activity of this compound plus other anticancer agents: preclinical and clinical evidence. (n.d.). PMC. [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

-

Genomic profiling of a collection of patient-derived xenografts and cell lines identified this compound as an active drug against chemo-resistant osteosarcoma. (2025). Journal of Experimental & Clinical Cancer Research. [Link]

-

A novel synthetic microtubule inhibitor exerts antiproliferative effects in multidrug resistant cancer cells and cancer stem cells. (2021). Scientific Reports. [Link]

-

This compound: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer. (n.d.). Clinical Medicine Insights: Oncology. [Link]

-

Evidence for Microtubule Target Engagement in Tumors of Patients Receiving this compound. (2007). Clinical Cancer Research. [Link]

-

How do you plate an MTT Assay when your IC50 is between 25 and 12.5 micromolar? (2022). ResearchGate. [Link]

-

Phase II Clinical Trial of this compound in Patients With Recurrent or Persistent Platinum- and Taxane-Resistant Ovarian or Primary Peritoneal Cancer: A Gynecologic Oncology Group Study. (n.d.). Journal of Clinical Oncology. [Link]

-

Phase II Trial of this compound Administered Daily for Five Days in Children and Young Adults with Refractory Solid Tumors: A Report from the Children's Oncology Group. (n.d.). Clinical Cancer Research. [Link]

-

Evidence for microtubule target engagement in tumors of patients receiving this compound. (n.d.). PubMed. [Link]

-

Phase I Trial and Pharmacokinetic Study of this compound Administered Daily for 5 Days in Children and Adolescents With Refractory Solid Tumors. (n.d.). Journal of Clinical Oncology. [Link]

-

Analysis of overall survival from a phase III study of this compound plus capecitabine versus capecitabine in patients with MBC resistant to anthracyclines and taxanes. (n.d.). PubMed. [Link]

-

IC50 values for breast cancer and normal cell lines after 24 h, 48 h... (n.d.). ResearchGate. [Link]

-

Preclinical discovery of this compound, a highly active antineoplastic agent. (n.d.). PubMed. [Link]

-

Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. [Link]

-

Protocols - Flow cytometry. (2016). EMBL. [Link]

-

Two-way ANOVA analysis of tumor growth inhibition by different treatments on MDA-MB-231 tumor xenografts. (2013). Figshare. [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]

-

This compound in Combination with Capecitabine and as Monotherapy for Treatment of Advanced Breast Cancer Refractory to Previous Chemotherapies. (2008). Clinical Cancer Research. [Link]

-

Phase II Study of this compound in Metastatic Breast Cancer and Its Effects on the Ultrastructure of Neurons. (n.d.). ClinicalTrials.gov. [Link]

-

Biochemical reconstitution of branching microtubule nucleation. (2020). eLife. [Link]

-

In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. (n.d.). PMC. [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

-

Tumor growth inhibition in cell‐line xenograft tumors. Observed versus... (n.d.). ResearchGate. [Link]

-

MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. [Link]

-

The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PMC. [Link]

-

Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (n.d.). NIH. [Link]

-

Correlation between tumor growth inhibition and growth rate inhibition... (n.d.). ResearchGate. [Link]

-

Tumor growth inhibition modeling to support the starting dose for dacomitinib. (n.d.). PMC. [Link]

Sources

- 1. Preclinical discovery of this compound, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II Clinical Trial of this compound in Patients With Recurrent or Persistent Platinum- and Taxane-Resistant Ovarian or Primary Peritoneal Cancer: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Synergistic activity of this compound plus other anticancer agents: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. A novel synthetic microtubule inhibitor exerts antiproliferative effects in multidrug resistant cancer cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow Cytometry Protocol [sigmaaldrich.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Phase II Trial of this compound Administered Daily for Five Days in Children and Young Adults with Refractory Solid Tumors: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genomic profiling of a collection of patient-derived xenografts and cell lines identified this compound as an active drug against chemo-resistant osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Ixabepilone in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Ixabepilone

Executive Summary

This compound (BMS-247550) is a semi-synthetic analog of epothilone B, a novel class of microtubule-stabilizing agents.[1][2] Developed to overcome the limitations of taxanes and natural epothilones, this compound has demonstrated a potent and broad spectrum of antineoplastic activity in numerous preclinical animal models.[3] Its clinical significance is highlighted by its approval for treating aggressive metastatic or locally advanced breast cancer that is no longer responsive to standard chemotherapies, including taxanes and anthracyclines.[1][4] This guide provides a comprehensive technical overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its mechanism of action, its profile in animal models, and the experimental protocols used for its evaluation. A key focus is its ability to circumvent common tumor resistance mechanisms, a feature that underpins its clinical utility.[5]

Mechanism of Action: Overcoming Tumor Resistance

This compound's primary mechanism of action is the stabilization of microtubules, which are critical components of the cellular cytoskeleton involved in mitosis.[6] By binding directly to the β-tubulin subunit, this compound suppresses the dynamic instability of microtubules, leading to a blockade of the cell division cycle in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[7][8]

While its action is functionally similar to taxanes, this compound's distinct structural properties and binding mode confer a significant advantage: a low susceptibility to common drug resistance mechanisms that often limit the efficacy of taxanes and other chemotherapeutics.[2][9]

The causality behind this enhanced efficacy stems from three core attributes:

-

Low Affinity for P-glycoprotein (P-gp): Unlike taxanes, this compound is a poor substrate for the P-gp (MDR1/ABCB1) efflux pump, a protein that actively removes cytotoxic agents from cancer cells.[2][7][10] This allows this compound to accumulate at effective intracellular concentrations even in tumors that overexpress this transporter.[3]

-

Activity in the Presence of βIII-Tubulin: Overexpression of the βIII-tubulin isotype is a known mechanism of taxane resistance, as taxanes bind poorly to this isoform.[10][11] this compound retains its binding affinity and potent activity in cells with high levels of βIII-tubulin.[3][7]

-

Efficacy Against Tubulin Mutations: Certain mutations in the tubulin protein can prevent taxane binding. This compound has demonstrated continued activity in xenograft models harboring such mutations.[7]

Beyond its direct cytotoxic effects, this compound has also been shown to possess anti-angiogenic properties, further contributing to its antitumor activity by inhibiting the formation of new blood vessels that tumors need to grow.[7][8]

Preclinical Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies are essential to characterize a drug's absorption, distribution, metabolism, and excretion (ADME). Preclinical PK data from animal models are critical for predicting human exposure and designing safe, effective clinical trial protocols.[12][13] this compound's PK profile in animals is characterized by rapid and extensive tissue distribution and is generally considered favorable.[3]

Key Pharmacokinetic Properties:

-

Distribution: this compound exhibits a large volume of distribution, consistent with extensive uptake into tissues from the plasma.[4][14] This ensures the drug reaches tumor sites effectively.

-

Protein Binding: It has moderate plasma protein binding, in the range of 67-77%.[1][2][14] This relatively low level of binding is a favorable characteristic, as a larger fraction of unbound drug is available to exert its therapeutic effect.[2][15]

-

Metabolism: The liver is the primary site of metabolism, which occurs extensively via the cytochrome P450 enzyme system, particularly CYP3A4.[1][16] This is a critical consideration for predicting potential drug-drug interactions in clinical settings.[17]

-

Excretion: Following metabolism, the majority of this compound is eliminated through the feces via biliary excretion, with a smaller fraction excreted in the urine.[14] Most of the drug recovered in excreta consists of metabolites rather than the intact parent compound.[14]

| Parameter | Observation in Preclinical/Clinical Studies | Source |

| Plasma Protein Binding | 67% - 77% | [1][2][14] |

| Volume of Distribution | Large (>1000 L in humans), indicating extensive tissue uptake | [4][14] |

| Metabolism | Extensive, primarily hepatic via CYP3A4 | [1][16] |

| Primary Route of Excretion | Fecal (via biliary system) | [14] |

| Terminal Half-Life | Approximately 52 hours (in humans) | [1][14] |

| Oral Bioavailability | ~43% (with a specific enteric-coated bead formulation) | [18] |

Protocol: Rodent Pharmacokinetic Study

This protocol describes a standard approach for determining the PK profile of this compound following intravenous (IV) and oral (PO) administration in rats. This design allows for the determination of key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

1. Animal Model and Preparation:

-

Species: Sprague Dawley rats (male, 275-300g).[19]

-

Acclimation: House animals for at least 3 days prior to the study with free access to food and water.[19]

-

Group Size: n=3-4 animals per time point or per group for serial sampling.[20]

2. Formulation and Dosing:

-

IV Formulation: Prepare this compound in a suitable vehicle (e.g., a solution containing Cremophor® EL and dehydrated alcohol, similar to the clinical formulation).

-

PO Formulation: Prepare this compound in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose).

-

Dose Administration:

-

IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[19]

-

3. Blood Sampling:

-

Methodology: Use a serial sampling technique to minimize animal usage and inter-animal variability.[21]

-

Sampling Sites: Collect blood (~200 µL per sample) from the tail vein or submandibular vein.[19][21]

-

Time Points:

-

IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[19]

-

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge immediately at ~3,500 rpm for 5-10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[19]

4. Bioanalysis:

-

Technique: Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[20]

-

Validation: The assay must demonstrate appropriate linearity, accuracy, precision, and selectivity according to regulatory guidelines.

5. Data Analysis:

-

Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.[19]

-

Parameters to Calculate:

-

Maximum plasma concentration (Cmax) and time to Cmax (Tmax).

-

Area under the plasma concentration-time curve (AUC).

-

Terminal half-life (t½).

-

Clearance (CL) and Volume of distribution (Vd) for the IV group.

-

Oral bioavailability (F%) calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Preclinical Pharmacodynamics and In Vivo Efficacy

Pharmacodynamic (PD) studies establish the relationship between drug exposure (PK) and its pharmacological effect. For an anticancer agent like this compound, this involves demonstrating potent cytotoxicity in vitro and significant tumor growth inhibition in vivo. Preclinical studies have consistently shown that this compound has a broad spectrum of antitumor activity, particularly in models resistant to other agents.[3][15]

In Vitro Potency: this compound has demonstrated potent cytotoxicity against a wide array of human tumor cell lines, including those derived from breast, colon, lung, ovarian, and prostate cancers.[3][15] Its IC50 values (the concentration required to inhibit 50% of cell growth) are often in the low nanomolar range, indicating high potency.[15]

In Vivo Efficacy in Xenograft Models: The most compelling evidence of this compound's preclinical efficacy comes from studies using human tumor xenografts in immunodeficient mice. In these models, this compound has shown significant, dose-dependent antitumor activity.[3][15]

-

Broad Spectrum Activity: Significant tumor growth inhibition was observed in 33 out of 35 human cancer xenografts tested in one large panel, including models of non-small cell lung, colon, breast, ovarian, and pancreatic cancer.[15]

-

Activity in Resistant Models: this compound was highly active in taxane-resistant models, including those overexpressing P-gp or βIII-tubulin.[3] In one paclitaxel-resistant model, this compound was approximately 3-fold more potent than docetaxel.[3]

-

Tumor Regression and Survival: In some models, treatment with this compound led not just to growth delay but to significant tumor regression.[15] In an orthotopic model of medulloblastoma, this compound treatment dramatically reduced tumor size and significantly prolonged the survival of the mice.[22]

-

Combination Synergy: Preclinical studies have also established a strong rationale for clinical combination therapies. For example, co-administration of this compound with agents like capecitabine or the anti-angiogenic antibody bevacizumab resulted in synergistic antitumor activity in mouse xenograft models.[15]

| Animal Model | Tumor Type | Dosing Schedule (Example) | Key Outcome | Source |

| Nude Mice | L2987 Human Lung Carcinoma Xenograft | 6, 10, or 13 mg/kg IV (q4d x3) | Dose-dependent tumor growth delay; synergy with bevacizumab | [15] |

| Nude Mice | Pat-21 Paclitaxel-Resistant Xenograft | Not specified | ~3-fold more potent than docetaxel | [3] |

| Nude Mice | P-gp Overexpressing Colon Cancer Xenograft | Not specified | Confirmed in vivo activity, overcoming resistance | [3] |

| NOD/SCID Mice | BT084 Medulloblastoma Orthotopic Xenograft | Not specified | Dramatic reduction in tumor growth; prolonged survival | [22] |

Protocol: Xenograft Tumor Growth Inhibition Study

This protocol outlines a standard workflow for evaluating the in vivo efficacy of this compound in a human breast cancer xenograft model.

1. Cell Culture and Animal Model:

-

Cell Line: Use a relevant human cancer cell line (e.g., MCF-7 for breast cancer). Culture cells under standard aseptic conditions.

-

Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.

-

Implantation: Subcutaneously inject 5-10 million cells (in a volume of ~100-200 µL of PBS or Matrigel) into the right flank of each mouse.

2. Tumor Growth and Randomization:

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

3. Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment groups.

-

This compound Group(s): Administer this compound intravenously (e.g., via tail vein) at one or more dose levels (e.g., 6, 10, 13 mg/kg).[15]

-

Dosing Schedule: A typical schedule is every 4 days for 3 doses (q4d x3).[15]

-

Positive Control Group (Optional): Include a group treated with a standard-of-care agent (e.g., paclitaxel) for comparison.

4. Efficacy and Tolerability Assessment:

-

Tumor Measurements: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Body Weight: Monitor animal body weight 2-3 times per week as a general measure of toxicity.

-

Clinical Observations: Record daily observations for any signs of distress or treatment-related side effects.

5. Study Endpoints and Data Analysis:

-

Primary Endpoint: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

-

Secondary Endpoints: Other endpoints can include the time to reach a target tumor size (tumor growth delay), tumor regression (partial or complete responses), and survival.[15]

-

Statistical Analysis: Compare tumor volumes between groups using appropriate statistical tests (e.g., repeated measures ANOVA or a mixed-effects model).

Synthesis and Clinical Translation

The comprehensive preclinical characterization of this compound provided a robust foundation for its successful clinical development. The favorable PK properties, including low protein binding and high metabolic stability, predicted potent in vivo activity.[2] The pharmacodynamic data from a wide range of animal models, especially those demonstrating efficacy in taxane-resistant tumors, directly supported its investigation in heavily pre-treated patient populations.[2][15]

The maximum tolerated dose (MTD) of 10 mg/kg identified in mouse xenograft models was used to determine an equivalent exposure dose of 40 mg/m² in humans, which was subsequently validated in Phase I trials and established as the approved clinical dose.[17] The synergistic effects observed in combination studies with agents like capecitabine in animal models provided the direct rationale for the pivotal Phase III clinical trials that ultimately led to its approval for this combination therapy.[15][23] This successful translation from bench to bedside underscores the critical role of well-designed animal studies in modern drug development.

References

-

Lee, F. Y., et al. (2011). Synergistic activity of this compound plus other anticancer agents: preclinical and clinical evidence. Cancer Chemotherapy and Pharmacology, 67(1), 1-13. [Link]

-

Lopus, M., et al. (2015). Mechanism of action of this compound and its interactions with the βIII-tubulin isotype. Cancer Chemotherapy and Pharmacology, 76(5), 1013–1024. [Link]

-

Bristol-Myers Squibb. (2016). IXEMPRA® (this compound) Prescribing Information. IXEMPRA Official Site. [Link]

-

Lee, F. Y., et al. (2008). Preclinical efficacy spectrum and pharmacokinetics of this compound. Cancer Chemotherapy and Pharmacology, 63(2), 201-212. [Link]

-

Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Goodin, S. (2008). This compound (Ixempra), a Therapeutic Option for Locally Advanced or Metastatic Breast Cancer. P&T: a peer-reviewed journal for formulary management, 33(10), 574–586. [Link]

-

Patsnap. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]

-

Drugs.com. (2025). This compound Monograph for Professionals. Drugs.com. [Link]

-

Lee, F. Y., et al. (2008). Preclinical discovery of this compound, a highly active antineoplastic agent. Cancer Chemotherapy and Pharmacology, 63(1), 157–166. [Link]

-

National Cancer Institute. (2020). A Phase II Clinical Trial of this compound (Ixempra®, BMS-247550, NSC 710428), an Epothilone B Analog, in Patients with Metastatic Renal Cell Carcinoma. National Institutes of Health. [Link]

-

Forget, A., et al. (2018). This compound causes dramatic reduction in tumour growth in orthotopic... ResearchGate. [Link]

-

Neil,son, V. M., & Conlin, A. K. (2018). This compound: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer. Frontiers in Oncology, 8, 47. [Link]

-

Peer, C. J., et al. (2008). This compound in Combination with Capecitabine and as Monotherapy for Treatment of Advanced Breast Cancer Refractory to Previous Chemotherapies. Clinical Cancer Research, 14(14), 4375-4381. [Link]

-

OncLive. (2023). This compound Generates Clinical Benefit in Patients With Metastatic Breast Cancer Selected by Companion Diagnostic. OncLive. [Link]

-

Roche, H., et al. (2013). Randomized Phase III Trial of this compound Plus Capecitabine Versus Capecitabine in Patients With Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane. Journal of Clinical Oncology, 31(25), 3219-3227. [Link]

-

De Laurentiis, M., et al. (2015). Evaluation of the pharmacokinetics of this compound for the treatment of breast cancer. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1179-1188. [Link]

-

Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

-

Smith, J. A., et al. (2013). Optimizing this compound treatment schedules in patients with advanced or metastatic breast cancer. Therapeutic Advances in Medical Oncology, 5(5), 281–294. [Link]

-

Zhang, D., & K. (2013). Murine Pharmacokinetic Studies. Bio-protocol, 3(22), e945. [Link]

-

Mhawech-Fauceglia, P., et al. (2007). Phase II Clinical Trial of this compound in Patients With Recurrent or Persistent Platinum- and Taxane-Resistant Ovarian or Primary Peritoneal Cancer: A Gynecologic Oncology Group Study. Journal of Clinical Oncology, 25(22), 3369-3375. [Link]

-

Guo, B., et al. (2016). In vivo pharmacokinetic studies in rats. Bio-protocol. [Link]

-

Weigel, B. J., et al. (2008). Phase I Trial and Pharmacokinetic Study of this compound Administered Daily for 5 Days in Children and Adolescents With Refractory Solid Tumors. Journal of Clinical Oncology, 26(6), 921–927. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

LoRusso, P. M., et al. (2014). Phase I trial of this compound administered as three oral doses each separated by 6 hours every 3 weeks in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 73(3), 593–602. [Link]

-

Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

-

Vahdat, L. (2008). This compound: a novel antineoplastic agent with low susceptibility to multiple tumor resistance mechanisms. The Oncologist, 13(3), 214–221. [Link]

-

Perez, E. A. (2009). This compound: a new treatment option for the management of taxane-resistant metastatic breast cancer. The Oncologist, 14(Suppl 2), 1-8. [Link]

-

Khan, S. A. (2023). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. MSD Veterinary Manual. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical discovery of this compound, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical efficacy spectrum and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Ixempra), a Therapeutic Option for Locally Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a novel antineoplastic agent with low susceptibility to multiple tumor resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Mechanism of Action - IXEMPRA® (this compound) | Official patient site [ixempra.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Frontiers | this compound: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]

- 10. This compound: a new treatment option for the management of taxane-resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of this compound and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Synergistic activity of this compound plus other anticancer agents: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Optimizing this compound treatment schedules in patients with advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase I trial of this compound administered as three oral doses each separated by 6 hours every 3 weeks in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Randomized Phase III Trial of this compound Plus Capecitabine Versus Capecitabine in Patients With Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Ixabepilone and its Analogs: A Technical Guide for Drug Development Professionals

Abstract

Ixabepilone, a semi-synthetic analog of the natural product epothilone B, represents a significant advancement in the treatment of metastatic breast cancer, particularly in cases resistant to taxanes and anthracyclines.[1][2] Its unique mechanism of action, centered on the stabilization of microtubules, and its ability to circumvent common drug resistance pathways have made it a subject of intense research.[3][4] This in-depth technical guide provides a comprehensive analysis of the structural-activity relationship (SAR) of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the intricate interplay between chemical structure and biological function in this important class of anti-cancer agents. We will delve into the molecular basis of its activity, explore the consequences of structural modifications, provide detailed experimental protocols for its evaluation, and discuss the future landscape of epothilone-based drug discovery.

Introduction: The Clinical Imperative for Novel Microtubule Stabilizers

The development of resistance to chemotherapy remains a primary obstacle in oncology.[2] Microtubule-targeting agents, such as the taxanes, have been a cornerstone of cancer treatment for decades. However, their efficacy is often limited by the emergence of resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or mutations in the tubulin protein itself.[3] This clinical challenge spurred the exploration of new classes of microtubule stabilizers with distinct pharmacological profiles.

The epothilones, a class of 16-membered macrolides isolated from the myxobacterium Sorangium cellulosum, emerged as promising candidates.[5] They share a similar mechanism of action with taxanes, binding to β-tubulin and promoting microtubule polymerization, which ultimately leads to cell cycle arrest and apoptosis.[6][7] Crucially, early studies revealed that epothilones could overcome taxane resistance.[2] this compound (BMS-247550) is a semi-synthetic analog of epothilone B, engineered to improve its metabolic stability and pharmacokinetic properties.[6] This guide will dissect the chemical modifications that confer these advantageous properties and explore the broader SAR landscape of the epothilone class.

Mechanism of Action: Stabilizing the Cellular Scaffolding

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[6][8] This interference with the dynamic instability of microtubules disrupts the formation of the mitotic spindle, a critical apparatus for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6]

Figure 1: Mechanism of action of this compound.

A key feature of this compound is its ability to remain active in cancer cells that have developed resistance to taxanes. This is attributed to several factors:

-

Distinct Binding Site: While both taxanes and epothilones bind to β-tubulin, their specific binding sites and modes of interaction differ, allowing epothilones to be effective even when taxane binding is compromised by tubulin mutations.

-

Poor Substrate for Efflux Pumps: this compound is a poor substrate for P-glycoprotein, a major contributor to multidrug resistance that actively pumps taxanes out of cancer cells.[9]

-